DS39201083 sulfate is a synthetic compound derived from deoxycholic acid, which is a bile acid produced in the human body. This compound is classified as a sulfate derivative and plays a significant role in various biochemical processes, particularly in fat metabolism and the solubilization of dietary fats. The compound has garnered attention for its potential applications in scientific research and therapeutic fields.
Deoxycholic acid, the parent compound of DS39201083 sulfate, is synthesized in the liver from cholesterol and is further metabolized by intestinal bacteria. The sulfate derivative is often produced through chemical modification processes, allowing for enhanced functionality and stability in various applications.
DS39201083 sulfate falls under the category of steroid sulfates, which are characterized by the presence of a sulfate group attached to a steroid backbone. This classification is crucial for understanding its biochemical behavior and potential interactions within biological systems.
The synthesis of DS39201083 sulfate typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. The use of stable isotopes in labeling can also enhance the detection and analysis of metabolites derived from DS39201083 sulfate .
DS39201083 sulfate has a complex molecular structure characterized by a steroid backbone with a sulfate group attached at the 3-position. Its chemical formula can be represented as , indicating the presence of carbon, hydrogen, sodium, oxygen, and sulfur atoms.
DS39201083 sulfate participates in various biochemical reactions:
These reactions are essential for understanding how DS39201083 sulfate interacts with other biomolecules and its role in metabolic pathways involving bile acids .
The mechanism of action for DS39201083 sulfate primarily involves its role as a detergent in emulsifying fats within the gastrointestinal tract. By facilitating the breakdown of dietary fats into smaller micelles, it enhances their absorption through intestinal membranes.
Research indicates that DS39201083 sulfate may also influence lipid metabolism by modulating signaling pathways related to fat storage and energy expenditure . Its effects on cellular processes are an area of ongoing investigation.
Relevant analyses using techniques like Differential Scanning Calorimetry (DSC) can provide insights into thermal stability and phase transitions .
DS39201083 sulfate has several applications in scientific research:
The global opioid crisis, fueled by a 400% increase in prescriptions since the 1990s and quadrupled overdose deaths (1999–2019, underscores the urgent need for non-addictive analgesics [5]. Current non-opioid alternatives—including NSAIDs, gabapentinoids, and antidepressants—carry significant risks such as gastrointestinal bleeding, cardiovascular events, and cognitive impairment, limiting their utility in chronic pain management [5]. This therapeutic gap has accelerated research into novel agents targeting alternative pain pathways without engaging mu-opioid receptors (MOR), which mediate addiction and respiratory depression .
Table 1: Limitations of Current Analgesic Classes
Analgesic Class | Key Limitations | Clinical Impact |
---|---|---|
Mu-opioid agonists | Addiction, respiratory depression, tolerance | >500,000 overdose deaths (1999–2019) |
NSAIDs | GI ulceration, renal toxicity, thrombotic events | Long-term use contraindicated in 30%+ patients |
Gabapentinoids | Sedation, cognitive dysfunction, abuse potential | FDA black box warning for respiratory depression |
SNRIs/TCAs | Anticholinergic effects, cardiac conduction abnormalities | Dose-limited by side effects in 40% of users |
DS39201083 sulfate originates from structural optimization of conolidine, an indole alkaloid first isolated in 2004 from Tabernaemontana divaricata (crepe jasmine) [4] [5]. This tropical shrub has been employed for centuries in traditional Chinese, Ayurvedic, and Thai medicine for pain and fever management, though conolidine itself constitutes only 0.00014% of the plant’s bark [2] [5]. Conolidine’s significance lies in its non-opioid analgesic profile—early studies demonstrated efficacy in rodent pain models without MOR activation, suggesting a unique mechanism distinct from classical opioids [4] [5].
Table 2: Key Plant-Derived Analgesic Precursors
Natural Product | Botanical Source | Therapeutic Relevance |
---|---|---|
Morphine | Papaver somniferum | Gold-standard MOR agonist with high addiction risk |
Salvinorin A | Salvia divinorum | Selective KOR agonist with short duration |
Conolidine | Tabernaemontana divaricata | Non-opioid scaffold with ACKR3/CXCR7 activity |
DS39201083 | Synthetic derivative of conolidine | Optimized conolidine analogue with enhanced potency |
Despite conolidine’s promise, two critical limitations necessitated chemical optimization:
The derivative DS39201083 (5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid salt) was engineered through strategic molecular modifications [3] [6]:
These changes yielded a compound with 10-fold greater analgesic potency than conolidine in acetic acid-induced writhing tests, while maintaining negligible MOR affinity [3].
Table 3: Key Structural Changes from Conolidine to DS39201083 Sulfate
Structural Feature | Conolidine | DS39201083 Sulfate | Pharmacological Impact |
---|---|---|---|
Core scaffold | Flexible pentacyclic | Rigid bicyclic | Enhanced target binding affinity |
C5 substitution | H | Methyl group | Increased lipophilicity/CNS penetration |
Salt form | Free base | Sulfate | Improved solubility and crystallinity |
Molecular weight | 266.34 g/mol | 352.41 g/mol | Optimized drug-like properties |
DS39201083 sulfate was developed with four primary research objectives:
Its novelty centers on a unique dual mechanism:
This mechanistic duality was validated in ddY mice, where DS39201083 suppressed pain behaviors in both acetic acid-induced writhing (inflammatory) and formalin tests (tonic) at 3–10 mg/kg doses—significantly lower than conolidine requirements [3]. Critically, radioligand binding assays confirmed >100-fold selectivity for ACKR3 over MOR, DOR, or KOR .
Table 4: Research Objectives and Outcomes for DS39201083
Objective | Experimental Approach | Key Outcome |
---|---|---|
MOR avoidance | Radioligand binding assays | No agonist activity at 10μM concentration |
Potency enhancement | Acetic acid writhing test (mice) | ED50 3.2 mg/kg vs. conolidine ED50 >30 mg/kg |
ACKR3 targeting | Competitive binding vs. [^125I]-endorphin | IC50 48 nM; blocks opioid scavenging |
Synthetic accessibility | Multi-step organic synthesis | 19% overall yield from commercial precursors |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: